Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate
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Overview
Description
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate is a complex organic compound belonging to the thienopyrimidine class Thienopyrimidines are known for their diverse biological activities and potential therapeutic applications This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives, including this compound, may involve multi-step synthetic approaches. These methods often utilize palladium-catalyzed carbonylation reactions to achieve high yields and purity . The use of advanced catalytic systems and optimized reaction conditions ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thienopyrimidine derivatives .
Scientific Research Applications
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in the substitution pattern.
Thieno[3,4-b]pyridine derivatives: These compounds have a different fusion pattern of the thiophene and pyrimidine rings.
Uniqueness
Ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-14(18(22)23-4-2)20-11-19-16-15(17(20)21)13(10-24-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLRRRGJUCQHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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